N-(butan-2-yl)-2-methylcyclohexan-1-amine N-(butan-2-yl)-2-methylcyclohexan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17746803
InChI: InChI=1S/C11H23N/c1-4-10(3)12-11-8-6-5-7-9(11)2/h9-12H,4-8H2,1-3H3
SMILES:
Molecular Formula: C11H23N
Molecular Weight: 169.31 g/mol

N-(butan-2-yl)-2-methylcyclohexan-1-amine

CAS No.:

Cat. No.: VC17746803

Molecular Formula: C11H23N

Molecular Weight: 169.31 g/mol

* For research use only. Not for human or veterinary use.

N-(butan-2-yl)-2-methylcyclohexan-1-amine -

Specification

Molecular Formula C11H23N
Molecular Weight 169.31 g/mol
IUPAC Name N-butan-2-yl-2-methylcyclohexan-1-amine
Standard InChI InChI=1S/C11H23N/c1-4-10(3)12-11-8-6-5-7-9(11)2/h9-12H,4-8H2,1-3H3
Standard InChI Key OIZHKVFLWCNMPM-UHFFFAOYSA-N
Canonical SMILES CCC(C)NC1CCCCC1C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(Butan-2-yl)-2-methylcyclohexan-1-amine features a cyclohexane backbone with two substituents:

  • A methyl group at the 2-position, introducing steric hindrance and influencing the ring’s conformational preferences.

  • A sec-butyl group (butan-2-yl) bonded to the nitrogen atom at the 1-position, contributing to the compound’s lipophilicity and potential interactions with biological targets .

The molecular formula is C₁₁H₂₃N, with a molecular weight of 169.31 g/mol. The cyclohexane ring likely adopts a chair conformation, minimizing steric strain between the methyl and sec-butyl groups.

Key Physicochemical Parameters

PropertyValue/Description
Molecular FormulaC₁₁H₂₃N
Molecular Weight169.31 g/mol
LogP (Partition Coefficient)~2.7 (estimated)
PSA (Polar Surface Area)~24.9 Ų
Boiling PointNot reported
Melting PointNot reported

The LogP value, estimated at 2.7, suggests moderate lipophilicity, aligning with trends observed in similar sec-butyl-substituted amines . This property is critical for predicting membrane permeability in biological systems.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of N-(butan-2-yl)-2-methylcyclohexan-1-amine can be inferred from methods used for analogous compounds. A plausible two-step approach involves:

Step 1: Alkylation of Cyclohexanone

2-Methylcyclohexanone is synthesized via Friedel-Crafts alkylation of cyclohexane with methyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This step introduces the methyl group at the 2-position.

Step 2: Reductive Amination

The ketone intermediate undergoes reductive amination with sec-butylamine (butan-2-amine) using a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This reaction proceeds under mild acidic conditions (pH 4–6) to yield the target amine:

2-Methylcyclohexanone+sec-ButylamineNaBH4N-(Butan-2-yl)-2-methylcyclohexan-1-amine\text{2-Methylcyclohexanone} + \text{sec-Butylamine} \xrightarrow{\text{NaBH}_4} \text{N-(Butan-2-yl)-2-methylcyclohexan-1-amine}

Industrial-Scale Production

For industrial applications, continuous flow reactors are preferred to enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to optimize the reductive amination step, while automated systems ensure consistent reaction conditions.

CompoundBiological ActivityIC₅₀/EC₅₀
N-(Prop-2-yn-1-yl)-4-(propan-2-yl)cyclohexan-1-amineAntioxidant, Analgesic74.97 μg/mL
4,4'-Methylenebis(N-sec-butylcyclohexamine)Acute toxicity (GHS Cat. 3)LD₅₀ = 300 mg/kg

The sec-butyl group’s lipophilicity may enhance blood-brain barrier penetration, suggesting potential central nervous system (CNS) activity.

Future Research Directions

  • Pharmacological Profiling: Screen for analgesic, anti-inflammatory, and antimicrobial activities using in vitro assays.

  • Structural Optimization: Modify the sec-butyl or methyl groups to enhance selectivity and reduce toxicity.

  • Ecotoxicological Studies: Assess environmental impact, particularly aquatic toxicity .

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